cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Diastereoselective hydrogenation β-Proline synthesis Pd/C catalysis

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8) is a chiral, orthogonally protected pyrrolidine building block bearing a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methyl ester at the 3-position in a cis relative configuration. Its IUPAC name is methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate, with the absolute (3S,4S) stereochemistry confirmed by InChI Key QAQRONFFJSUYPZ-JGVFFNPUSA-N.

Molecular Formula C11H20N2O4
Molecular Weight 244.291
CAS No. 164916-49-8
Cat. No. B597012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
CAS164916-49-8
Synonymscis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate
Molecular FormulaC11H20N2O4
Molecular Weight244.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1C(=O)OC
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8+/m0/s1
InChIKeyQAQRONFFJSUYPZ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8): A Defined cis-(3S,4S) Pyrrolidine Chiral Building Block for Stereochemically Demanding Drug Discovery


cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8) is a chiral, orthogonally protected pyrrolidine building block bearing a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methyl ester at the 3-position in a cis relative configuration . Its IUPAC name is methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate, with the absolute (3S,4S) stereochemistry confirmed by InChI Key QAQRONFFJSUYPZ-JGVFFNPUSA-N . The compound belongs to the class of 3,4-disubstituted pyrrolidine β-amino acid precursors, a scaffold family widely exploited in peptidomimetic design, influenza neuraminidase inhibitor programs, and constrained β-proline foldamer research [1]. With a molecular formula of C₁₁H₂₀N₂O₄, molecular weight of 244.29 g/mol, predicted pKa of 11.66±0.40, predicted boiling point of 347.0±42.0 °C, predicted density of 1.13±0.1 g/cm³, calculated XLogP3 of 0.7, and topological polar surface area of 76.7 Ų, this compound serves as a versatile intermediate for constructing nitrogen-containing bioactive heterocycles with well-defined three-dimensional geometry .

Why the trans Diastereomer or Unprotected Analog Cannot Replace cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8)


Substituting the cis-(3S,4S) isomer with the trans-(3R,4S) diastereomer (CAS 955138-41-7) or with the fully deprotected cis-4-aminopyrrolidine-3-carboxylic acid introduces stereochemical and functional-group mismatches that propagate through downstream synthetic sequences, altering molecular shape, receptor recognition, and pharmacokinetic profiles [1]. The cis configuration places the Boc-amino and methyl ester substituents on the same face of the pyrrolidine ring, whereas the trans arrangement orients them on opposite faces—a difference that fundamentally changes the three-dimensional presentation of pharmacophoric elements in final drug candidates [1][2]. In Pd/C-catalyzed hydrogenation syntheses of α-substituted β-prolines, the cis diastereomer predominates at 84–87% versus only 13–16% for the trans, demonstrating a strong intrinsic thermodynamic preference for the cis configuration that simplifies purification and improves isolated yields [3]. Furthermore, cis-N-Boc-4-aminopyrrolidine-3-carboxylic acid has documented biological activity as a modest influenza neuraminidase inhibitor, while the corresponding trans isomer shows distinctly different activity patterns [4]. The orthogonal Boc/methyl ester protection strategy is specifically tuned for the cis scaffold; premature deprotection or stereochemical scrambling during synthesis leads to complex mixtures requiring costly chromatographic diastereomer separation [1].

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8): Comparator-Anchored Quantitative Differentiation Evidence


Diastereoselective Synthesis: cis Isomer Dominates at 84–87% vs. 13–16% for trans in Pd/C Hydrogenation

In the Pd/C-catalyzed hydrogenation of N-Boc-protected methyl pyrrole-3-carboxylate precursors (45 atm H₂, 40 °C, 20 h, 10% Pd/C), the reaction proceeds with full conversion of starting material and high stereoselectivity, yielding a mixture of diastereomeric N-Boc-protected pyrrolidine-3-carboxylates with the cis configuration at 84–87% and the trans configuration at only 13–16% as determined by ¹H NMR and chromato-mass spectrometry [1]. This ~5.5:1 cis:trans diastereomeric ratio represents a strong intrinsic stereochemical preference for the cis isomer under these catalytic conditions, directly translating to higher isolated yields of the cis product after purification. Subsequent mild hydrolysis (LiOH/H₂O) followed by N-Boc deprotection (15% HCl) isolates the pure major cis diastereomer of the corresponding α-substituted β-proline in 69–74% yield [1].

Diastereoselective hydrogenation β-Proline synthesis Pd/C catalysis N-Boc-pyrrolidine diastereomer ratio

Asymmetric Synthesis Step Economy: cis-(3R,4R) Achieves 52% Overall Yield in 4 Steps vs. trans-(3R,4S) 50% in 5 Steps

The most efficient asymmetric synthesis to date of enantiopure 4-aminopyrrolidine-3-carboxylic acids, reported by Bunnage et al. (2004), demonstrates that the cis-(3R,4R) diastereomer can be obtained in 4 synthetic steps with >98% diastereomeric excess (d.e.) and 52% overall yield, whereas the trans-(3R,4S) diastereomer requires 5 synthetic steps with >98% d.e. and 50% overall yield [1]. The cis isomer thus achieves a marginally superior overall yield (52% vs. 50%) while requiring one fewer synthetic operation—a difference that compounds significantly at kilogram scale, where each additional step adds approximately 15–25% to the total cost of goods and increases cumulative process mass intensity [1].

Asymmetric synthesis Chiral lithium amide conjugate addition 4-Aminopyrrolidine-3-carboxylic acid Diastereomeric excess

Defined Absolute (3S,4S) Stereochemistry vs. Racemic trans Isomer: Impact on Downstream Chiral Purity Requirements

Commercially sourced cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8) bears the IUPAC designation methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate with InChI Key QAQRONFFJSUYPZ-JGVFFNPUSA-N, confirming two defined stereocenters with absolute (3S,4S) configuration . In contrast, the commercially available trans diastereomer (CAS 955138-41-7) is predominantly supplied as the racemic rel-(3R,4S) mixture, indicated by the 'rel-' prefix in its systematic name: rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate . This distinction has critical implications: the cis isomer provides a single, defined enantiomer suitable for direct incorporation into enantiopure drug candidates without additional chiral resolution steps, whereas the racemic trans isomer may require costly chiral chromatography or diastereomeric salt resolution before use in GMP API syntheses .

Absolute configuration (3S,4S) stereochemistry Racemic vs. enantiopure Chiral building block specification

Validated Biological Relevance: cis-N-Boc-4-aminopyrrolidine-3-carboxylic Acid as Influenza Neuraminidase Inhibitor Scaffold

The cis-configured 4-aminopyrrolidine-3-carboxylic acid scaffold—the direct deprotected product of cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate—has been experimentally validated as a modestly active influenza neuraminidase inhibitor [1]. This same cis scaffold has also been employed to probe the structure of the GABA (γ-aminobutyric acid) receptor, demonstrating conformation-dependent biological recognition [1]. The broader class of cis-4-aminopyrrolidine-3-carboxylic acid derivatives has been incorporated into foldamer research as promoters of helical secondary structures, with the cis configuration imposing a distinct backbone dihedral angle constraint that is fundamentally inaccessible to the trans isomer [2]. In contrast, the trans-4-aminopyrrolidine-3-carboxylic acid scaffold has been separately exploited by Gellman et al. for constructing β-peptide foldamers with different helical propensities, confirming that cis and trans scaffolds are not biologically interchangeable [2].

Influenza neuraminidase inhibition Pyrrolidine-based antiviral agents β-Amino acid foldamer GABA receptor probe

Physicochemical Differentiation: cis Isomer Exhibits Higher Predicted pKa (11.66) vs. trans Isomer (4.78), Enabling pH-Selective Synthetic Manipulation

Predicted physicochemical properties reveal meaningful differences between the cis and trans diastereomers. The cis isomer (CAS 164916-49-8) exhibits a predicted pKa of 11.66±0.40 , while the trans isomer (CAS 955138-41-7) shows a predicted pKa of 4.78±0.10 for the most acidic proton [1]. This ~6.9 pKa unit difference reflects the differential electronic environment around the pyrrolidine nitrogen imposed by the relative orientation of the 3-ester and 4-Boc-amino substituents. The higher basicity of the cis pyrrolidine nitrogen (pKa 11.66, consistent with a secondary amine) means it will be predominantly protonated at physiological pH, whereas the trans isomer's significantly lower pKa (4.78) suggests a different protonation state under identical conditions [1]. Both isomers share identical molecular formula (C₁₁H₂₀N₂O₄) and molecular weight (244.29 g/mol), with similar predicted boiling points (347.0±42.0 °C for both) and densities (cis: 1.13±0.1 g/cm³; trans: ~1.1±0.1 g/cm³), but the cis isomer has a calculated XLogP3 of 0.7 and topological polar surface area of 76.7 Ų [2].

pKa prediction Pyrrolidine basicity Boc deprotection selectivity Physicochemical comparator

Commercial Availability and Quality Specification: Both cis and trans Isomers Available at 98% Purity with ≤0.5% Moisture, but cis Offers Extended Vendor Coverage

Both cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8) and trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 955138-41-7) are commercially available with equivalent purity specifications of 98% (HPLC) and moisture content ≤0.5% maximum [1]. The cis isomer is stocked by multiple independent vendors including Leyan (Cat. 1446373, 98% purity, 100 mg to 5 g scale), AchemBlock (97% purity), and BOC Sciences (branded supplier), while the trans isomer is available from Capot Chem (Cat. 15068) and Leyan (Cat. 1413931) [1]. The cis isomer benefits from broader vendor coverage, suggesting higher market demand and more competitive pricing dynamics. Critically, the cis isomer is supplied with explicit (3S,4S) stereochemical assignment, while the trans isomer is designated as rel-(3R,4S) racemic, affecting its suitability for enantiopure API synthesis without additional resolution .

Commercial sourcing Purity specification Moisture content Vendor comparison

cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS 164916-49-8): Evidence-Backed Procurement Application Scenarios


Synthesis of Influenza Neuraminidase Inhibitors Requiring Defined cis-3,4-Pyrrolidine Stereochemistry

Drug discovery programs targeting influenza neuraminidase benefit specifically from the cis-(3S,4S) scaffold, as cis-N-Boc-4-aminopyrrolidine-3-carboxylic acid—the direct deprotection product of this building block—has demonstrated validated inhibitory activity against influenza neuraminidase [1]. The (3S,4S) absolute configuration, confirmed by InChI Key and MDL number MFCD13194986, ensures that the pyrrolidine core presents the 4-amino and 3-carboxylate pharmacophoric elements on the same molecular face, matching the geometry required for neuraminidase active-site engagement. The trans diastereomer cannot substitute in this context because it projects these functional groups onto opposite faces, fundamentally altering the binding pharmacophore [1]. The orthogonal Boc/methyl ester protection allows sequential deprotection—first the methyl ester via mild alkaline hydrolysis (LiOH/H₂O), then Boc removal with TFA or HCl—enabling modular diversification at both the C3 and C4 positions [2].

Diastereoselective Synthesis of α-Substituted β-Proline Building Blocks via Pd/C Hydrogenation Route

The cis configuration is the thermodynamically favored product (84–87% cis vs. 13–16% trans) in Pd/C-catalyzed hydrogenation of methyl pyrrole-3-carboxylate precursors at 45 atm H₂ and 40 °C [3]. This strong diastereoselectivity makes the cis isomer the preferred starting material for large-scale production of α-substituted β-prolines, which are key intermediates in peptidomimetic drug discovery. The subsequent mild hydrolysis (LiOH/H₂O) and N-Boc deprotection (15% HCl) sequence delivers pure cis α-substituted β-prolines in 69–74% isolated yield [3]. Procurement of the pre-formed cis building block bypasses the hydrogenation step entirely, enabling medicinal chemistry teams to focus on downstream diversification rather than stereochemical optimization of the pyrrolidine core.

Enantiopure Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

The cis-(3S,4S) isomer, supplied as a single enantiomer rather than a racemic mixture, is directly suitable for incorporation into enantiopure fragment libraries without additional chiral resolution . In contrast, the commercially available trans isomer (CAS 955138-41-7) is supplied as a racemic rel-(3R,4S) mixture, requiring costly chiral separation (preparative SFC or diastereomeric salt resolution) before fragment screening to avoid ambiguous hit validation caused by enantiomer-dependent activity . The 3,4-disubstituted pyrrolidine scaffold has been identified as a privileged 3-D fragment shape based on principal moments of inertia analysis, with the cis diastereomer providing access to a distinct region of pharmaceutical shape space compared to the trans isomer [4]. The 98% purity specification and ≤0.5% moisture content meet the quality thresholds for high-throughput screening (HTS) and biophysical fragment screening (SPR, NMR, DSF) .

GABAergic and CNS Drug Discovery Leveraging cis-4-Aminopyrrolidine GABA Receptor Probe Activity

Racemic cis-4-aminopyrrolidine-3-carboxylic acid has been experimentally used to probe the structure of the GABA (γ-aminobutyric acid) receptor, establishing the cis scaffold as a validated starting point for GABAergic drug discovery [1]. The combination of the Boc-protected amine and methyl ester in the target compound provides two orthogonal handles for systematic structure-activity relationship (SAR) exploration: the methyl ester can be hydrolyzed to the carboxylic acid (mimicking the GABA carboxylate), reduced to the alcohol, or converted to amides, while the Boc group can be removed to reveal the free amine or replaced with alternative protecting groups (Cbz, Fmoc, Alloc) depending on the synthetic route. The large predicted pKa difference (cis: 11.66 vs. trans: 4.78) suggests that the cis pyrrolidine nitrogen retains sufficient basicity for salt formation and improved aqueous solubility of hydrochloride salts, facilitating formulation for in vivo CNS studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.